

5-(diethylamino)furfural CAS number 22868-59-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(Diethylamino)furan-2-carbaldehyde
Cat. No.:	B1298008

[Get Quote](#)

An In-depth Technical Guide to 5-(diethylamino)furfural (CAS Number: 22868-59-3)

This technical guide provides a comprehensive overview of 5-(diethylamino)furfural, a versatile heterocyclic aldehyde. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.

Core Compound Information

5-(diethylamino)furfural, also known as 5-(diethylamino)-2-furaldehyde, is a furan derivative characterized by a diethylamino group at the 5-position and an aldehyde group at the 2-position of the furan ring. This substitution pattern imparts unique chemical reactivity and potential for diverse applications.

Property	Value	Source
CAS Number	22868-59-3	Chem-Impex[1]
Molecular Formula	C ₉ H ₁₃ NO ₂	Chem-Impex[1]
Molecular Weight	167.2 g/mol	Chem-Impex[1]
Appearance	Brownish black to yellow solid	Chem-Impex[1]
Purity	≥ 95% (NMR)	Chem-Impex[1]
Storage Conditions	0-8 °C	Chem-Impex[1]

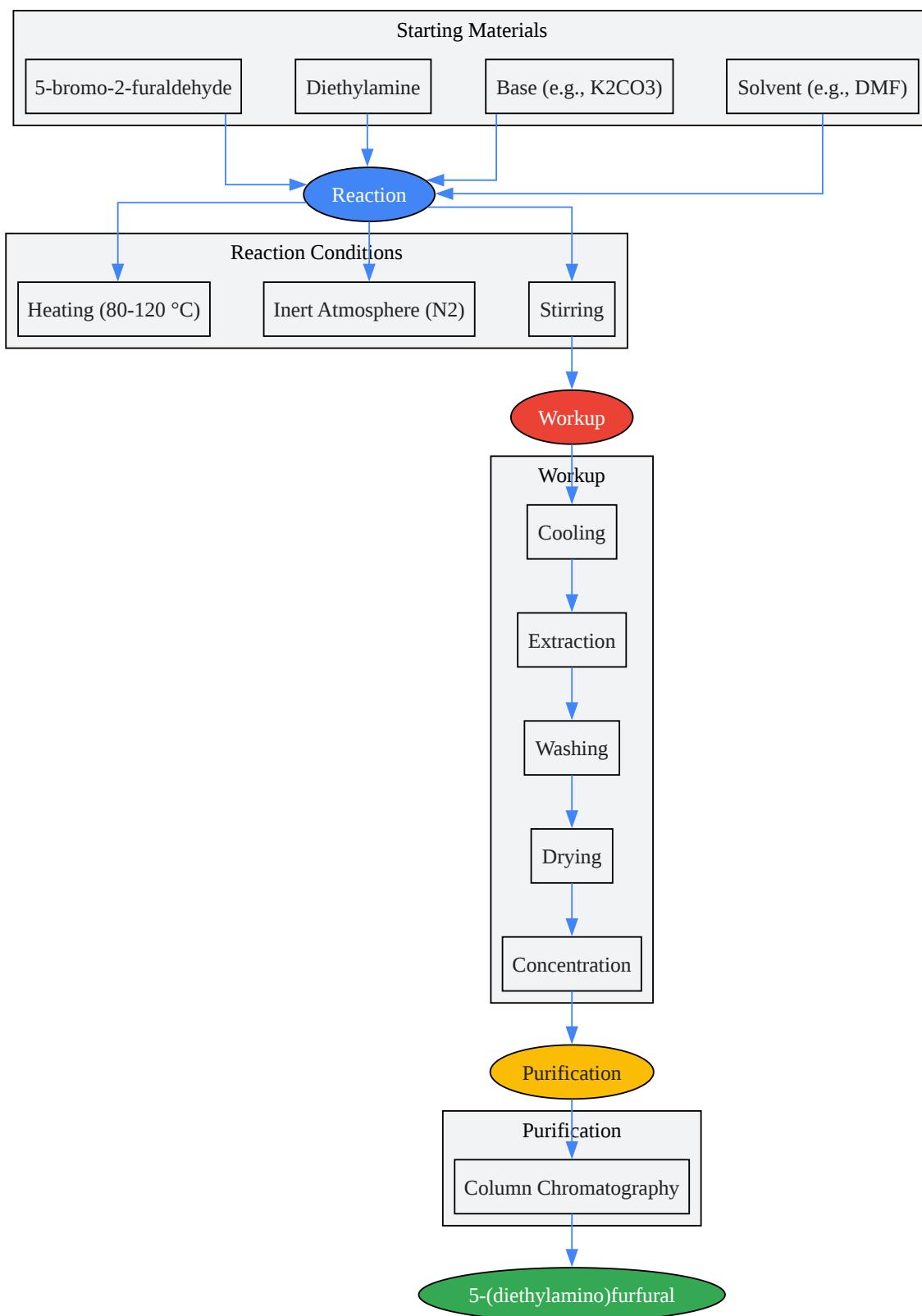
Synthesis

While a specific, detailed experimental protocol for the synthesis of 5-(diethylamino)furfural is not readily available in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for the preparation of 5-substituted-2-furaldehydes. One such general and facile method involves the palladium-catalyzed cross-coupling reaction of organozinc reagents with 5-bromo-2-furaldehyde.^[2]

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-nitro-2-furaldehyde or 5-bromo-2-furaldehyde, with diethylamine. The electron-withdrawing nature of the formyl group would activate the furan ring towards nucleophilic attack at the 5-position.

Hypothetical Experimental Protocol (based on analogous reactions):

Materials:


- 5-bromo-2-furaldehyde
- Diethylamine
- A suitable solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
- A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- To a solution of 5-bromo-2-furaldehyde in the chosen solvent, add an excess of diethylamine and the base.
- The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.
- The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford pure 5-(diethylamino)furfural.

DOT Diagram: Hypothetical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for the synthesis of 5-(diethylamino)furfural.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-(diethylamino)furfural is not widely published. However, based on the known spectra of related furfural derivatives, the following characteristic signals can be anticipated:

¹H NMR:

- An aldehyde proton signal (singlet) between δ 9.0 and 10.0 ppm.
- Two doublets for the furan ring protons.
- A quartet and a triplet corresponding to the ethyl groups of the diethylamino substituent.

¹³C NMR:

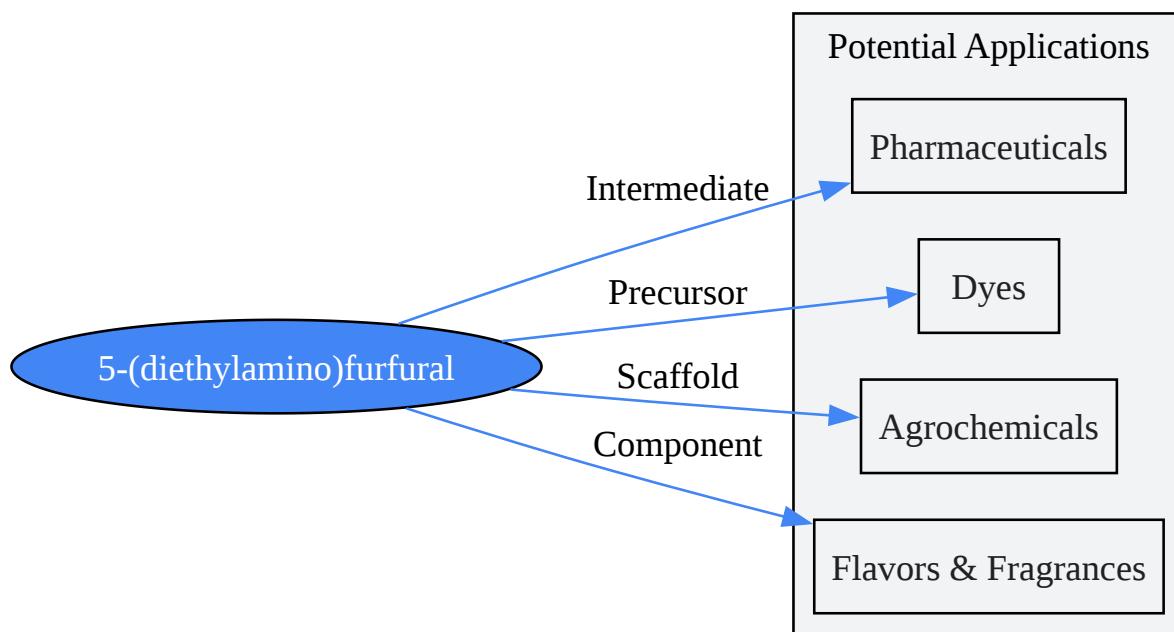
- A signal for the aldehyde carbonyl carbon between δ 175 and 185 ppm.
- Signals for the furan ring carbons.
- Signals for the carbons of the diethylamino group.

IR Spectroscopy:

- A strong carbonyl (C=O) stretching band for the aldehyde group around 1670-1690 cm^{-1} .
- C-H stretching vibrations for the aldehyde and furan ring protons.
- C-N stretching vibrations for the diethylamino group.
- Characteristic furan ring vibrations.

Mass Spectrometry:

- A molecular ion peak (M^+) corresponding to the molecular weight of the compound (167.2 g/mol).
- Fragmentation patterns characteristic of furfural derivatives, such as the loss of the formyl group.


Potential Applications and Biological Activity

5-(diethylamino)furfural is described as a versatile intermediate with potential applications in several fields:

- **Pharmaceutical Development:** It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities.^[1] The diethylamino group can enhance the pharmacological properties of a molecule.
- **Dyes and Agrochemicals:** The chromophoric furan system and the auxochromic diethylamino group suggest its potential use in the synthesis of dyes. Its structural features might also be incorporated into new agrochemical compounds.^[1]
- **Flavors and Fragrances:** Furfural and its derivatives are known for their characteristic aromas, indicating a potential application in the flavor and fragrance industry.^[1]

While no specific studies on the biological activity or signaling pathways of 5-(diethylamino)furfural are available, research on related furfural compounds provides some insights. Furfural and 5-hydroxymethylfurfural (HMF) are known to inhibit the growth of various microorganisms. This inhibitory effect is believed to be due to their ability to damage cell membranes, inhibit enzymes involved in glycolysis and fermentation, and induce the formation of reactive oxygen species.

DOT Diagram: Potential Application Areas

[Click to download full resolution via product page](#)

Caption: Potential application areas for 5-(diethylamino)furfural.

Conclusion

5-(diethylamino)furfural is a promising chemical intermediate with a range of potential applications. While detailed experimental data is currently limited in the public domain, its structural similarity to other well-studied furfural derivatives allows for informed predictions regarding its synthesis and properties. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(diethylamino)furfural CAS number 22868-59-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298008#5-diethylamino-furfural-cas-number-22868-59-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com